L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine
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Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine is a complex peptide compound It is composed of several amino acids, including lysine, ornithine, tryptophan, phenylalanine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine involves multiple steps, starting with the protection of functional groups on the amino acids to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation reactions, typically mediated by coupling reagents such as carbodiimides or uronium salts. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and phenylalanine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of the diaminomethylidene group can yield a primary amine .
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The peptide backbone allows for specific binding to proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine: This compound has a similar structure but lacks the tryptophan and phenylalanine residues.
L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysyl-L-lysine: This compound includes additional lysine residues, altering its chemical properties.
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparagine is unique due to its specific combination of amino acids, which confer distinct chemical and biological properties. The presence of tryptophan and phenylalanine residues allows for unique interactions with biological targets, making it valuable for research and therapeutic applications .
Properties
CAS No. |
824959-26-4 |
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Molecular Formula |
C45H60N12O8 |
Molecular Weight |
897.0 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H60N12O8/c46-20-10-9-17-31(47)39(59)53-33(19-11-21-51-45(49)50)40(60)56-36(24-29-26-52-32-18-8-7-16-30(29)32)43(63)55-34(22-27-12-3-1-4-13-27)41(61)54-35(23-28-14-5-2-6-15-28)42(62)57-37(44(64)65)25-38(48)58/h1-8,12-16,18,26,31,33-37,52H,9-11,17,19-25,46-47H2,(H2,48,58)(H,53,59)(H,54,61)(H,55,63)(H,56,60)(H,57,62)(H,64,65)(H4,49,50,51)/t31-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
WATASMPTAKFBEQ-GIZYWFQPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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